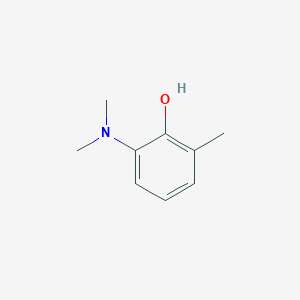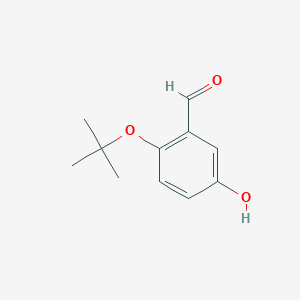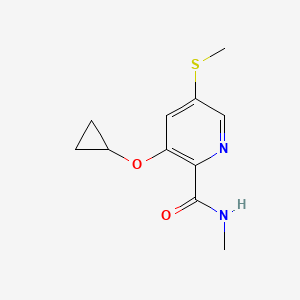![molecular formula C6H6ClNO2 B14847644 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole is a heterocyclic compound that features a fused ring system containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethyl-4H,6H,7H-pyrano[3,4-D][1,3]oxazole with suitable reagents to form the desired compound . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted pyrano[3,4-D][1,3]oxazole compounds .
Scientific Research Applications
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar fused ring system and is studied for its potential as a hedgehog signaling pathway inhibitor.
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties, this compound also features a fused ring system with oxygen atoms.
Uniqueness
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole is unique due to the presence of both chlorine and nitrogen atoms in its structure, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C6H6ClNO2/c7-6-8-4-3-9-2-1-5(4)10-6/h1-3H2 |
InChI Key |
NTHBIMNJRYPVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1OC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


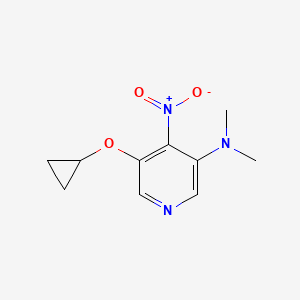
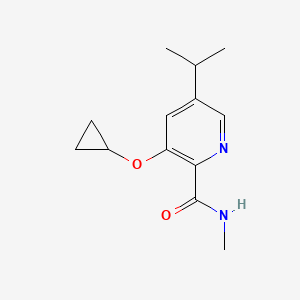

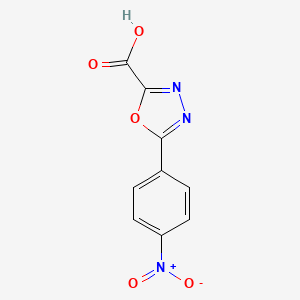
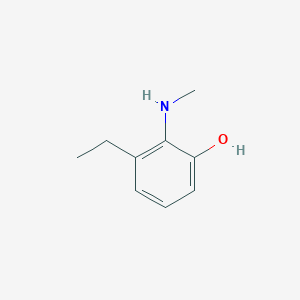

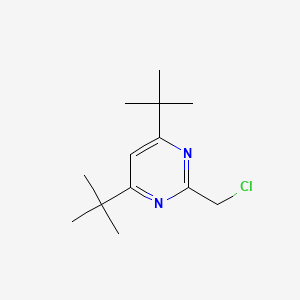

![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
